molecular formula C6H7ClN4 B8712120 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile CAS No. 89466-60-4

5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B8712120
Key on ui cas rn: 89466-60-4
M. Wt: 170.60 g/mol
InChI Key: ASQDYEJRLRENDY-UHFFFAOYSA-N
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Patent
US04705793

Procedure details

A suspension of 5-amino-4-cyano-1-(2hydroxyethyl)pyrazole (40 g.) and triphenylphosphine (82.7 g.) in dichloromethane (300 ml.) was cooled in a room temperature water bath while carbon tetrachloride (127 ml.) was added dropwise over 45 minutes. The resulting suspension was stirred at room temperature under nitrogen overnight, and the volatiles were then removed on a rotary evaporator, leaving an orange semisolid. This was treated with boiling EtOAc (500 ml.), chilled at 0° , filtered, and the filtrate evaporated to dryness. The residue was redissolved in THF (300 ml.) and evaporated onto flash silica gel (160 g.). This material was placed atop a column of flash silica gel (300 g.) and the desired product eluted with EtOAc/hexane (1:1 v/v). Contaminating triphenylphosphine oxide was removed by trituration with dichloromethane/hexane (1:1 v/v). The remaining solid was then recrystallized from EtOAc to give 5-amino-1-(2-chloroethyl)-4-cyanopyrazole (29.07 g.) as white crystals: m.p. 155.5-156.5 °.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8]O)[N:5]=[CH:4][C:3]=1[C:10]#[N:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32].CCOC(C)=O>ClCCl>[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][Cl:32])[N:5]=[CH:4][C:3]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
NC1=C(C=NN1CCO)C#N
Name
Quantity
82.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
127 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the volatiles were then removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving an orange semisolid
TEMPERATURE
Type
TEMPERATURE
Details
chilled at 0°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in THF (300 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated onto flash silica gel (160 g.)
WASH
Type
WASH
Details
the desired product eluted with EtOAc/hexane (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
Contaminating triphenylphosphine oxide was removed by trituration with dichloromethane/hexane (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
The remaining solid was then recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=NN1CCCl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 29.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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